molecular formula C18H19N3O3S2 B2433354 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1795190-52-1

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2433354
CAS No.: 1795190-52-1
M. Wt: 389.49
InChI Key: VNCBBZJIRWNJEN-UHFFFAOYSA-N
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Description

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential as Thymidylate Synthase Inhibitors

A study by Gangjee et al. (2004) focused on the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, aiming at exploring their use as antitumor agents. The compounds were synthesized via Heck coupling, followed by cyclization and cyclocondensation processes. The classical analog in this series was obtained through additional steps of hydrolysis and coupling with diethyl L-glutamate. The study highlighted the potential of these compounds in inhibiting human recombinant thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing tumor cells, thereby presenting a target for antitumor therapy (Gangjee, Qiu, & Kisliuk, 2004).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Another research by Gangjee et al. (2008) described the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for the synthesis of thymidylate and purine nucleotides, respectively, which are essential for DNA synthesis and repair. The study found that these compounds demonstrated significant inhibitory activity against both human TS and DHFR, with one compound being particularly potent against both enzymes. This dual inhibitory action makes these compounds promising candidates for antitumor therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Analysis and Antitumor Potential

Further research by Gangjee et al. (2009) involved the design, synthesis, and in vitro cytotoxic activity evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. The study included X-ray crystal structure analysis to understand the binding modes of these compounds with the target enzymes. Compound 2 from this series was highlighted for its excellent dual inhibitory activity and its significant antitumor efficacy in vitro, suggesting its potential as a lead compound for developing new antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzymeMPO (Myeloperoxidase) , and another compound in the same class was found to inhibit the kinase activity of TTK (Threonine Tyrosine Kinase) . These enzymes play crucial roles in various cellular processes, including oxidative stress response (MPO) and cell division (TTK).

Mode of Action

Based on the information about similar compounds, it can be inferred that the compound might interact with its targets (like mpo or ttk) and inhibit their activity . This inhibition could lead to changes in the cellular processes regulated by these enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If MPO is a target, the compound could affect pathways related to the oxidative stress response. If TTK is a target, the compound could influence pathways involved in cell division . The inhibition of these enzymes could lead to downstream effects such as reduced oxidative stress or altered cell division.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits MPO, it could potentially reduce oxidative stress in cells . If it inhibits TTK, it could potentially affect cell division, possibly leading to effects such as chromosome missegregation and aneuploidy .

Properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-2-4-13(5-3-12)10-19-15(23)11-26-18-20-14-6-9-25-16(14)17(24)21(18)7-8-22/h2-6,9,22H,7-8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCBBZJIRWNJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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